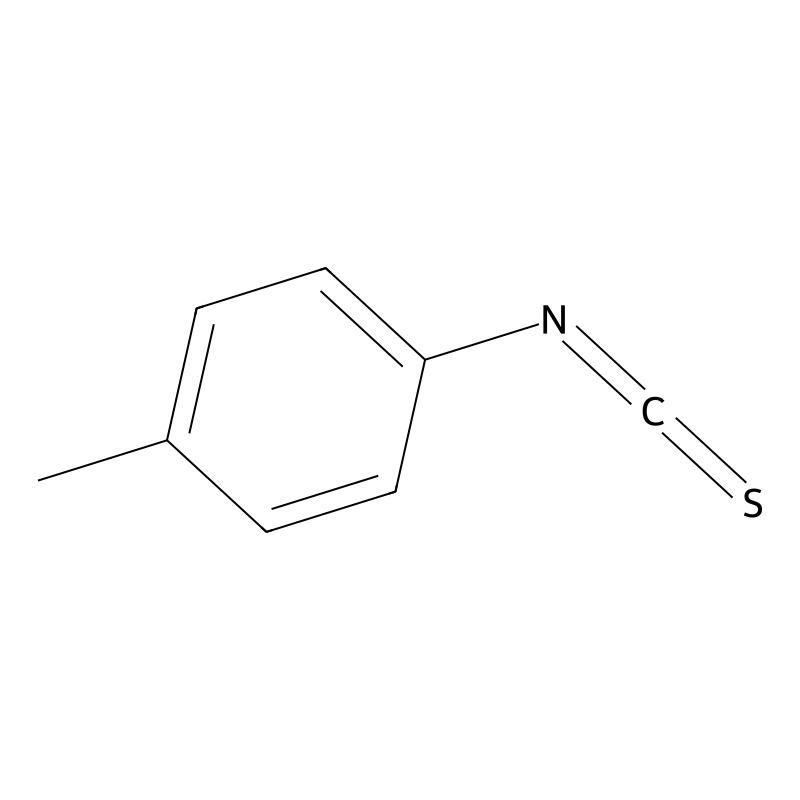p-Tolyl isothiocyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Preparation of 6-[1-amino-3-(p-tolyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione
Scientific Field: Organic Chemistry
Application Summary: p-Tolyl isothiocyanate is used in the synthesis of 6-[1-amino-3-(p-tolyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione .Capping Agent for Polypeptides
Scientific Field: Biochemistry
Application Summary: p-Tolyl isothiocyanate is used as a capping agent to cap the N-terminal ends of polypeptides .Pharmaceutical Intermediate
Scientific Field: Pharmaceutical Chemistry
Application Summary: p-Tolyl isothiocyanate is used as a pharmaceutical intermediate .p-Tolyl isothiocyanate is a chemical compound with the molecular formula C₈H₇NS. It is characterized by a tolyl group (a methyl-substituted phenyl group) attached to an isothiocyanate functional group. This compound appears as a white to yellow powder or a clear liquid, with a melting point of approximately 26 °C and a boiling point of around 237 °C . p-Tolyl isothiocyanate is known for its pungent odor and is soluble in organic solvents, making it useful in various chemical applications.
p-Tolyl isothiocyanate participates in several notable reactions:
- Nucleophilic Substitution: It can react with nucleophiles, such as amines, to form thioureas. This reaction is significant in organic synthesis, particularly for generating compounds with biological activity .
- Condensation Reactions: The compound can undergo condensation with carbonyl compounds, leading to the formation of thioamides and other derivatives .
- Reactivity with Electrophiles: It can react with electrophiles, such as halogens, resulting in the formation of substituted products. For instance, it reacts spontaneously with bromine, producing various brominated derivatives .
p-Tolyl isothiocyanate exhibits various biological activities:
- Antimicrobial Properties: Studies indicate that it possesses antimicrobial activity against different bacterial strains, making it a candidate for pharmaceutical applications .
- Cytotoxicity: Research has shown that p-tolyl isothiocyanate can induce cytotoxic effects on certain cancer cell lines, suggesting potential use in cancer therapy .
- Sensitization Potential: The compound may cause allergic skin reactions upon exposure, indicating its potential as a sensitizer .
Several methods exist for synthesizing p-tolyl isothiocyanate:
- From p-Toluidine:
- p-Toluidine can be treated with carbon disulfide and sodium hydroxide to yield p-tolyl isothiocyanate.
- Via Isothiocyanation:
- The reaction of p-tolyl chloride with potassium thiocyanate under basic conditions can also produce p-tolyl isothiocyanate.
- Thioamide Conversion:
p-Tolyl isothiocyanate finds applications across various fields:
- Organic Synthesis: It serves as a reagent in the synthesis of thioureas and other nitrogen-containing compounds.
- Agricultural Chemistry: Its antimicrobial properties make it useful in developing agrochemicals.
- Pharmaceutical Industry: It has potential applications in drug development due to its bioactive properties .
Research on interaction studies involving p-tolyl isothiocyanate has focused on its reactivity with biological molecules:
- Protein Interactions: Studies have demonstrated that it can modify proteins through thiocarbamoylation, affecting their function and activity.
- Cellular Mechanisms: Investigations into its cytotoxic effects reveal interactions at the cellular level, including apoptosis induction in cancer cells .
Several compounds share structural or functional similarities with p-tolyl isothiocyanate. Here are some notable examples:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| Phenyl isothiocyanate | Aromatic ring structure | More potent antimicrobial properties |
| Benzyl isothiocyanate | Aromatic ring structure | Higher volatility and reactivity |
| o-Tolyl isothiocyanate | Methyl substitution on aromatic ring | Different spatial orientation affects reactivity |
p-Tolyl isothiocyanate stands out due to its specific biological activities and unique reactivity patterns compared to these similar compounds. Its distinct structural features allow for varied applications in organic synthesis and biological research.
XLogP3
Boiling Point
LogP
Melting Point
GHS Hazard Statements
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (84.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (84.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard






